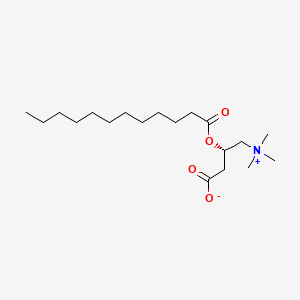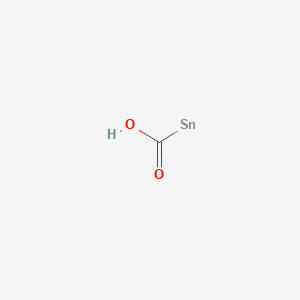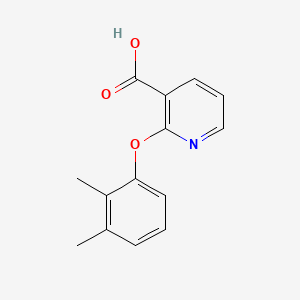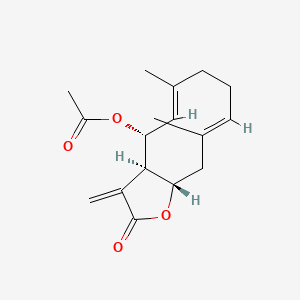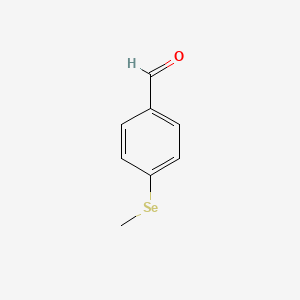
4-(Methylselanyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylselanyl)benzaldehyde is an organic compound with the molecular formula C8H8OSe. It is characterized by the presence of a benzaldehyde moiety substituted with a methylselanyl group at the para position.
Synthetic Routes and Reaction Conditions:
Catalytic Method: One common method involves the use of a catalyst such as SZTA (a combination of TiCl4 and ZrOCl2-8H2O) to facilitate the reaction between thioanisole and carbon monoxide under specific conditions (70-90°C and 0.5-5 MPa pressure) to produce this compound
Oxidation of Precursors: Another method involves the oxidation of 4-methylthio phenyl methyl alcohol or the reduction of 4-methylsulfinyl phenyl aldehyde.
Industrial Production Methods: Industrial production often involves the use of robust catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly processes and cost-effective raw materials is also a focus in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding acids or other oxidized products.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzaldehyde compounds .
Wissenschaftliche Forschungsanwendungen
4-(Methylselanyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism by which 4-(Methylselanyl)benzaldehyde exerts its effects involves its interaction with cellular macromolecules. It can bind to free amino groups in proteins, affecting their function. The compound may also interact with specific enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzaldehyde: Similar in structure but lacks the methylselanyl group.
4-Methoxybenzaldehyde: Contains a methoxy group instead of a methylselanyl group.
4-Methylthio benzaldehyde: Contains a methylthio group instead of a methylselanyl group
Uniqueness: 4-(Methylselanyl)benzaldehyde is unique due to the presence of the methylselanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the methylselanyl group plays a crucial role .
Eigenschaften
CAS-Nummer |
35729-40-9 |
|---|---|
Molekularformel |
C8H8OSe |
Molekulargewicht |
199.12 g/mol |
IUPAC-Name |
4-methylselanylbenzaldehyde |
InChI |
InChI=1S/C8H8OSe/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3 |
InChI-Schlüssel |
LYBLBABIPZBGKR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]C1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
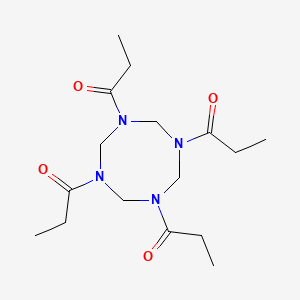
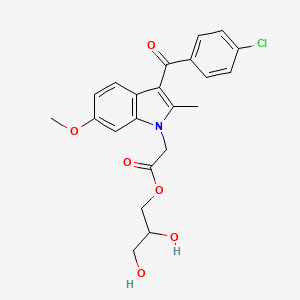
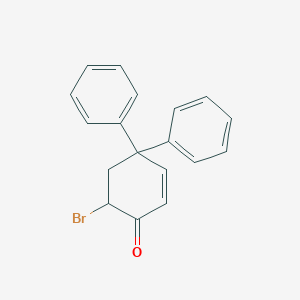
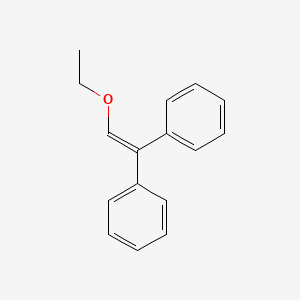

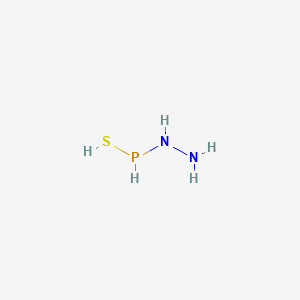
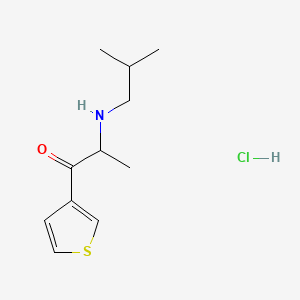
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)
